7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
描述
属性
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-15-12(2)22-20-25(19(15)27)10-14(11-29-20)18(26)21-9-16-23-17(24-28-16)13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLDXCJLSZCQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide represents a complex molecular structure with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimido-thiazine core : This heterocyclic structure is known for various biological activities.
- Oxadiazole moiety : Often associated with anti-inflammatory and anticancer properties.
- Carboxamide group : Typically enhances solubility and bioavailability.
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (human hepatoblastoma) and MCF-7 (breast cancer) cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: HepG2 Cell Line
In a study evaluating the compound's effect on the HepG2 cell line:
- IC50 Value : The compound exhibited an IC50 value of 11.34 μM, indicating potent activity against liver cancer cells.
- Selectivity : Minimal toxicity was observed in normal cell lines (BALB/3T3), suggesting a favorable therapeutic index .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects , particularly through the inhibition of cyclooxygenase (COX) enzymes.
Key Findings:
- COX-II Inhibition : In vitro studies showed that the compound selectively inhibited COX-II with an IC50 value of 0.52 μM, demonstrating a higher potency compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
- Mechanism of Action : The proposed mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity , particularly against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : Direct inhibition of COX enzymes and potentially other targets involved in inflammatory pathways.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins .
- Signal Transduction Interference : Disruption of key signaling pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Differences :
- The target compound’s thiazine core differs from oxazine (Compound 3) and thiazolo-pyrimidine (Ethyl 7-methyl...) in electronic properties and hydrogen-bonding capacity.
- .
Spectroscopic and Structural Features
Molecular Similarity and Bioactivity
- Similarity Indexing : Using Tanimoto coefficients (), the target compound’s oxadiazole-carboxamide side chain may yield ~60–70% similarity to phenyl-oxazine derivatives, depending on fingerprinting methods.
- Lipophilicity: The ethyl/methyl groups may increase logP vs. Compound 3’s polar cyano substituent, affecting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
